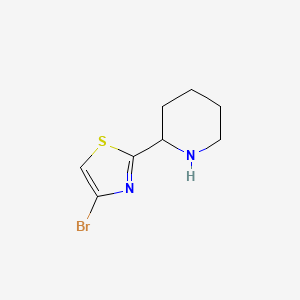

4-Bromo-2-piperidin-2-yl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-piperidin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAUXAGHUAQDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Piperidin 2 Yl 1,3 Thiazole

Retrosynthetic Analysis of the 4-Bromo-2-piperidin-2-yl-1,3-thiazole Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inumi.ac.id For the target molecule, 4-Bromo-2-piperidin-2-yl-1,3-thiazole, the analysis can proceed along several logical pathways.

The most common and effective strategy for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. numberanalytics.comwikipedia.orgsynarchive.com Applying this logic, the primary disconnection of the target molecule is across the C-S and C-N bonds of the thiazole ring. This approach identifies two key synthons: a nucleophilic N-C-S fragment and an electrophilic C-C fragment.

Disconnection 1 (Hantzsch-type): Breaking the N3-C4 and S1-C5 bonds suggests a precursor derived from piperidine-2-carbothioamide (B13175292) and a two-carbon electrophile already containing the bromine atom at the eventual C4 position. This leads back to piperidine-2-carbothioamide and a bromo-substituted α-halo carbonyl compound like 2,2-dibromoacetaldehyde or a similar synthetic equivalent.

Disconnection 2 (Bromination-last): An alternative disconnection involves breaking the C4-Br bond. This suggests a synthesis where the 2-(piperidin-2-yl)-1,3-thiazole core is formed first, followed by a subsequent electrophilic bromination step. However, controlling the regioselectivity of bromination on an existing thiazole ring can be challenging, as the position of substitution is influenced by the electronic properties of the substituent at the C2 position. pharmaguideline.com

The first pathway, utilizing a pre-brominated C2 fragment, is generally considered more direct and offers better control over the final structure.

Table 1: Retrosynthetic Analysis Pathways

| Disconnection Strategy | Key Precursors | Description |

|---|---|---|

| Hantzsch-type | Piperidine-2-carbothioamide + Brominated C2 Electrophile | This is the most common approach for thiazole synthesis, building the ring from its constituent parts in one key step. |

| Bromination-last | 2-(Piperidin-2-yl)-1,3-thiazole + Brominating Agent | This strategy involves forming the core heterocycle first and then introducing the bromine atom in a separate step. |

Classical Approaches to 2-Substituted Thiazoles and 4-Bromothiazoles Relevant to 4-Bromo-2-piperidin-2-yl-1,3-thiazole

The synthesis of thiazole derivatives is a cornerstone of heterocyclic chemistry, with several classical methods having been established for over a century. These methods are highly relevant to the construction of the 4-Bromo-2-piperidin-2-yl-1,3-thiazole scaffold.

The Hantzsch Thiazole Synthesis , first described in 1887, remains the most prominent and versatile method for thiazole synthesis. synarchive.comanalis.com.my It involves the cyclocondensation reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group, such as a thioamide, thiourea, or thiosemicarbazide. wikipedia.orgnih.gov This reaction is robust and allows for the introduction of a wide variety of substituents at the 2, 4, and 5-positions of the thiazole ring. In the context of the target molecule, this would involve reacting piperidine-2-carbothioamide with a suitable α-halo carbonyl compound.

Another classical method is the Cook-Heilbron Synthesis , which is particularly useful for preparing 5-aminothiazoles. numberanalytics.com This reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, carbon oxysulfide, or isothiocyanates. pharmaguideline.com While effective for its specific subset of thiazoles, it is less directly applicable to the synthesis of the target molecule, which is not substituted at the 5-position.

The Gabriel synthesis is another historical method that involves reacting an acylamino-ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. analis.com.my

Direct Synthesis Strategies for 4-Bromo-2-piperidin-2-yl-1,3-thiazole

Direct synthesis strategies focus on constructing the target molecule through efficient and regioselective reactions.

Condensation Reactions Utilizing Thioamides or Thioureas Precursors

Following the Hantzsch synthesis logic, the most direct route involves the condensation of piperidine-2-carbothioamide with a C2 electrophile that will introduce the bromine at the C4 position. Piperidine-2-carbothioamide can be prepared from the corresponding piperidine-2-carbonitrile or piperidine-2-carboxamide (B12353) through thionation, for instance, using Lawesson's reagent.

The reaction proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the carbonyl carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. synarchive.com

Proposed Reaction Scheme:

Reactant 1: Piperidine-2-carbothioamide

Reactant 2: A 2-bromo-α-haloaldehyde, such as 2-bromo-2-chloroacetaldehyde.

Product: 4-Bromo-2-piperidin-2-yl-1,3-thiazole

This method is advantageous as it builds the desired substitution pattern directly into the thiazole core.

Cyclization Reactions Involving Alpha-Halo Carbonyl Compounds

This section describes the same Hantzsch reaction but from the perspective of the α-halo carbonyl component. The choice of this reagent is critical for the success of the synthesis. To obtain the 4-bromo substitution pattern, an α-halocarbonyl with a bromine atom at the α-position is required.

A common challenge is the reactivity and stability of the α-halo carbonyl compounds. A suitable reagent could be 2,2-dibromoacetaldehyde or a related compound where one bromine acts as the substituent and the other as a leaving group for the cyclization. The reaction of α,α-dibromoketones with thioureas has been shown to yield 2-amino-4-arylthiazoles, demonstrating the feasibility of using such precursors. ijper.org

Strategic Bromination Methods for Thiazole Ring Systems

An alternative to incorporating the bromine atom during the ring-forming step is to introduce it onto a pre-formed 2-(piperidin-2-yl)-1,3-thiazole ring. The success of this strategy hinges on the regioselectivity of the bromination reaction.

Thiazole is less aromatic and electron-rich than heterocycles like thiophene, making electrophilic aromatic substitution more difficult. lookchem.com The position of substitution (C2, C4, or C5) is heavily influenced by the existing substituents. An electron-donating group at the C2 position, such as an amino or alkyl group, typically directs electrophiles to the C5 position. pharmaguideline.comresearchgate.net Therefore, direct bromination of 2-(piperidin-2-yl)-1,3-thiazole would likely yield the undesired 5-bromo isomer as the major product.

To achieve 4-bromination, a more strategic approach is needed. This might involve:

Blocking the C5 position: If the C5 position is temporarily blocked with a group that can be removed later, bromination might be directed to the C4 position.

Lithiation followed by bromination: Deprotonation of the thiazole ring using a strong base like an organolithium compound can occur at the C2 position. wikipedia.org Metal-halogen exchange from a pre-existing 2-bromothiazole (B21250) is also possible. wikipedia.org Directing lithiation to the C4 position would be challenging but could potentially be followed by quenching with a bromine source.

Given these complexities, building the ring with the bromine atom already in place via a Hantzsch-type synthesis is the more reliable and synthetically favorable strategy. lookchem.comnih.gov

Modern Catalytic Methods in Thiazole Synthesis Applicable to 4-Bromo-2-piperidin-2-yl-1,3-thiazole

Recent advances in organic synthesis have introduced a variety of catalytic methods that can be applied to the formation of thiazole rings, often under milder conditions and with higher efficiency than classical approaches. numberanalytics.com

Transition-Metal Catalysis: Copper-catalyzed methods have been developed for the synthesis of thiazoles. organic-chemistry.org For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides thiazoles in good yields under mild conditions. organic-chemistry.org While requiring adaptation, these methods suggest that a transition-metal-catalyzed coupling involving a piperidine-derived precursor could be a viable modern route. Rhodium catalysts have also been used to convert 1-sulfonyl-1,2,3-triazoles and thionoesters into thiazoles. organic-chemistry.org

Photoredox Catalysis: The use of photoredox and copper co-catalysis enables the synthesis of 2-aminothiazoles from oxime esters and ammonium (B1175870) thiocyanate at room temperature. organic-chemistry.org This highlights the potential of light-mediated reactions to construct the thiazole core under very mild conditions.

Green Chemistry Approaches: Efforts to develop more environmentally friendly synthetic routes have led to the use of greener solvents like water or ionic liquids. numberanalytics.com One-pot, multi-component reactions catalyzed by reusable solid acids, such as silica-supported tungstosilisic acid, have been successfully employed in Hantzsch thiazole syntheses. nih.govresearchgate.net Such an approach could be adapted for the synthesis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole to improve the sustainability of the process.

Table 2: Comparison of Synthetic Approaches

| Method | Key Features | Applicability to Target Molecule |

|---|---|---|

| Hantzsch Synthesis | Condensation of thioamide and α-halocarbonyl. | Highly applicable and direct. The most probable route. |

| Post-Synthesis Bromination | Electrophilic substitution on a pre-formed thiazole. | Likely to be unselective, favoring the 5-bromo isomer. |

| Modern Catalytic Methods | Use of transition metals, photoredox catalysts, or green catalysts. nih.govorganic-chemistry.org | Potentially offers milder conditions, higher yields, and improved sustainability. |

Transition Metal-Catalyzed Cycloaddition and Cross-Coupling Approaches

The construction of the 4-Bromo-2-piperidin-2-yl-1,3-thiazole framework can be efficiently achieved through the strategic application of transition metal-catalyzed cross-coupling reactions. A logical and prevalent approach involves the formation of the C-C bond between the thiazole ring at the C2 position and the piperidine (B6355638) ring at its C2 position. This is typically accomplished by coupling a pre-functionalized 4-bromothiazole (B1332970) derivative with a suitable piperidine-based organometallic reagent.

A key starting material for these syntheses is 2,4-dibromothiazole (B130268). The bromine atom at the C2 position is known to be more reactive towards oxidative addition to a palladium(0) catalyst compared to the bromine at the C4 position, allowing for regioselective functionalization. This differential reactivity is the cornerstone of the synthetic strategy.

Negishi Cross-Coupling: The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for this transformation. In a hypothetical synthesis, a piperidin-2-ylzinc reagent can be coupled with 2,4-dibromothiazole. The organozinc reagent can be prepared from an N-protected 2-halopiperidine via halogen-metal exchange or by direct zinc insertion. The subsequent palladium-catalyzed coupling would selectively occur at the C2 position of the thiazole ring.

A representative reaction scheme is as follows: Step 1: Formation of the Organozinc Reagent An N-protected 2-chloropiperidine (B189289) is reacted with an activated zinc species to form the corresponding piperidin-2-ylzinc chloride.

Step 2: Palladium-Catalyzed Cross-Coupling The in situ generated organozinc reagent is then reacted with 2,4-dibromothiazole in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield N-protected 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole.

Stille Cross-Coupling: Similarly, the Stille reaction, which couples an organotin compound with an organic halide, offers another viable route. An N-protected 2-(tributylstannyl)piperidine could be reacted with 2,4-dibromothiazole under palladium catalysis. While effective, the toxicity of organotin compounds is a significant drawback of this method.

The choice of catalyst and ligands is crucial for achieving high yields and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky biaryl phosphine ligands, are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle.

| Coupling Reaction | Piperidine Reagent | Thiazole Substrate | Typical Catalyst | Typical Solvent | Reported Yield Range for Analogous Reactions |

|---|---|---|---|---|---|

| Negishi Coupling | N-Boc-piperidin-2-ylzinc chloride | 2,4-Dibromothiazole | Pd(PPh₃)₄ or PdCl₂(dppf) | THF, Dioxane | 60-85% |

| Stille Coupling | N-Boc-2-(tributylstannyl)piperidine | 2,4-Dibromothiazole | Pd(PPh₃)₄ | Toluene, DMF | 55-80% |

Buchwald-Hartwig Amination Analogy: While not a C-C bond formation, the principles of palladium-catalyzed cross-coupling are also relevant for forming a C-N bond directly. For a structural isomer, 4-Bromo-2-(piperidin-1-yl)-1,3-thiazole, the Buchwald-Hartwig amination would be the method of choice, coupling piperidine with 2,4-dibromothiazole. This highlights the versatility of palladium catalysis in accessing various substituted thiazoles. For the target molecule, however, the C-C coupling strategies are more direct.

Green Chemistry Principles in the Synthesis of 1,3-Thiazole Derivatives

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing 4-Bromo-2-piperidin-2-yl-1,3-thiazole and related derivatives, several green methodologies can be applied, primarily focusing on alternative energy sources and greener catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products. For the cross-coupling steps described above, microwave heating can be employed to accelerate the reaction. The rapid and efficient heating provided by microwaves can enhance the rate of the catalytic cycle, allowing for lower catalyst loadings and shorter reaction times, which are key tenets of green chemistry. For instance, a microwave-assisted Negishi coupling could potentially be completed in minutes as opposed to hours under conventional heating.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also promote the synthesis of thiazole derivatives. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—can create localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. Ultrasound has been successfully applied to classic thiazole syntheses like the Hantzsch reaction, often under solvent-free or aqueous conditions, thereby reducing the reliance on volatile organic compounds (VOCs). While less common for cross-coupling reactions, its potential for enhancing mass transport and catalyst activity is an area of active research.

Green Catalysts and Solvents: The development of more sustainable catalytic systems is another cornerstone of green chemistry. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For thiazole synthesis, catalysts immobilized on solid supports like silica (B1680970) or polymers have been explored. Furthermore, the replacement of traditional organic solvents with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is highly desirable. For the synthesis of the target molecule, exploring the utility of palladium catalysts supported on magnetic nanoparticles could offer a pathway for easy separation and recycling of the precious metal catalyst.

| Green Chemistry Principle | Application in Thiazole Synthesis | Potential Advantages |

|---|---|---|

| Alternative Energy Source | Microwave Irradiation for Cross-Coupling | Reduced reaction time, higher yields, less byproduct formation. |

| Alternative Energy Source | Ultrasound for Hantzsch-type reactions | Enhanced reaction rates, potential for solvent-free conditions. |

| Use of Catalysis | Heterogeneous/Reusable Palladium Catalysts | Easy catalyst separation and recycling, reduced metal waste. |

| Safer Solvents | Use of water, ethanol, or PEG | Reduced environmental impact and worker exposure to hazardous solvents. |

Purification and Isolation Techniques for 4-Bromo-2-piperidin-2-yl-1,3-thiazole Methodologies

The successful synthesis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts. The physicochemical properties of the target compound—a brominated, nitrogen-containing heterocycle—dictate the most appropriate purification strategies.

Column Chromatography: Flash column chromatography is the most common and versatile method for the purification of moderately polar organic compounds like the target molecule.

Stationary Phase: Silica gel is the standard stationary phase for this type of compound. Its polar surface allows for the separation of compounds based on their polarity.

Mobile Phase (Eluent): A gradient of non-polar and polar solvents is typically used. A common starting point would be a mixture of a hydrocarbon solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally more polar byproducts. The presence of the basic piperidine nitrogen might cause tailing on the silica gel column; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (~1%), to the eluent system.

Detection: Fractions are typically collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization: If the synthesized compound is a stable solid, recrystallization is an excellent technique for achieving high purity. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. A solvent system is chosen in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. Common solvents for recrystallizing N-heterocycles include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water.

Acid-Base Extraction: Given the basic nature of the piperidine ring, an acid-base extraction can be a useful preliminary purification step. The crude reaction mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated target compound will move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and the deprotonated product can be extracted back into an organic solvent. This technique is particularly effective for removing non-basic organic impurities.

Following purification, the identity and purity of 4-Bromo-2-piperidin-2-yl-1,3-thiazole would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Reaction Chemistry and Transformations of 4 Bromo 2 Piperidin 2 Yl 1,3 Thiazole

Reactivity of the Bromine Atom at the C-4 Position of the Thiazole (B1198619) Ring

The carbon-bromine bond at the C-4 position is the most reactive site for nucleophilic attack and metal-catalyzed transformations, providing a gateway to a diverse array of functionalized derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Studies on analogous brominated heterocycles have shown that amines, such as morpholine, piperidine (B6355638), and aniline, can effectively displace a bromine atom. researchgate.netmdpi.com The reaction typically requires elevated temperatures and a polar aprotic solvent like DMF to proceed at a reasonable rate. mdpi.com The mechanism involves the addition of the nucleophile to the carbon bearing the bromine, forming a transient, negatively charged Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity.

Table 1: Examples of Nucleophiles in SNAr Reactions with Bromo-Heterocycles

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Morpholine | 4-Morpholinyl-thiazole derivative | DMF, heat |

| Piperidine | 4-Piperidinyl-thiazole derivative | DMF, heat |

| Aniline | 4-Anilino-thiazole derivative | High temperature, DMF |

| Thiolates (RS⁻) | 4-Thioether-thiazole derivative | Polar aprotic solvent |

This table is illustrative of typical SNAr reactions on related bromo-heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions

The C-4 bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds. nih.gov These reactions are characterized by their high efficiency, mild conditions, and broad functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C single bonds by coupling the 4-bromo-thiazole derivative with an organoboron compound, typically an aryl or heteroaryl boronic acid. mdpi.com The process requires a palladium(0) catalyst, a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system. rsc.orgnih.govmdpi.com This methodology allows for the straightforward synthesis of 4-aryl- and 4-heteroaryl-2-piperidin-2-yl-1,3-thiazoles.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C triple bond between the C-4 position of the thiazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) iodide in the presence of an amine base. libretexts.orgresearchgate.net This pathway is instrumental in creating conjugated enyne systems and introducing alkynyl moieties. nih.gov

Negishi Coupling: For the coupling of alkyl or aryl groups, the Negishi reaction provides a reliable route. This involves the reaction of the 4-bromo-thiazole with an organozinc reagent in the presence of a palladium catalyst. nih.gov The Negishi coupling is known for its high yields and chemoselectivity. researchgate.net

Buchwald-Hartwig Amination: To form C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orgorganic-chemistry.org It enables the coupling of the 4-bromo-thiazole with a wide range of primary and secondary amines, amides, or carbamates. libretexts.orgacsgcipr.org The reaction requires a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a strong base like sodium tert-butoxide. beilstein-journals.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base (Na₂CO₃) |

| Sonogashira | R-C≡CH | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Negishi | R-ZnX | C(sp²)-C(sp³/sp²) | Pd(PPh₃)₄ |

Formation and Reactivity of Organometallic Reagents

The bromine atom can be exchanged with a metal to form highly reactive organometallic intermediates, which are powerful nucleophiles for creating new C-C bonds.

Organolithium Reagents: Treatment of 4-Bromo-2-piperidin-2-yl-1,3-thiazole with a strong organolithium base, such as n-butyllithium, at low temperatures can induce a halogen-metal exchange. nih.govresearchgate.net This reaction rapidly forms the corresponding 4-lithio-2-piperidin-2-yl-1,3-thiazole. This lithiated species is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C-4 position.

Grignard Reagents: Alternatively, the formation of a Grignard reagent can be achieved by reacting the bromo-thiazole with magnesium metal. scite.airesearchgate.net The resulting thiazolylmagnesium bromide is a less reactive but highly useful nucleophile for reactions with carbonyl compounds and other electrophiles. mdpi.com The formation of 1,3-di-Grignard reagents from 1,3-dibromides has been investigated, suggesting the stability of such reagents under specific conditions. researchgate.net

Reactivity of the 1,3-Thiazole Ring System in 4-Bromo-2-piperidin-2-yl-1,3-thiazole

Beyond the transformations at the C-4 position, the thiazole ring itself possesses inherent reactivity that can be exploited for further functionalization.

Electrophilic Aromatic Substitution (EAS) Potentials

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. wikipedia.org In the case of 4-Bromo-2-piperidin-2-yl-1,3-thiazole, the regioselectivity of an EAS reaction is governed by the directing effects of the existing substituents. The thiazole ring's most nucleophilic position is typically C-5. The piperidinyl group at C-2 is an activating, ortho-para director, while the bromine at C-4 is a deactivating, ortho-para director. Both substituents direct an incoming electrophile to the C-5 position. Therefore, electrophilic attack is strongly favored at the C-5 carbon.

Potential EAS reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) could introduce a second halogen atom at the C-5 position. Studies on similar thiazolylhydrazones have demonstrated selective bromination at the C-5 position of the thiazole ring. nsf.gov

Nitration: Reaction with a mixture of nitric acid and sulfuric acid could install a nitro group (-NO₂) at C-5. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid could lead to the introduction of a sulfonic acid group (-SO₃H) at C-5. masterorganicchemistry.com

The general mechanism involves the attack of the thiazole's π-system on the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity. youtube.com

Cycloaddition Reactions Involving the Thiazole Heterocycle

The thiazole ring can participate in cycloaddition reactions, although its aromatic character makes it less reactive than non-aromatic dienes or dipoles. The most plausible pathway involves the thiazole ring acting as a component in a 1,3-dipolar cycloaddition. nih.gov For this to occur, the thiazole would typically need to be converted into a reactive intermediate, such as a thiazolium ylide. These ylides are 1,3-dipoles that can react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to form new heterocyclic structures. bohrium.com Direct participation of the stable thiazole ring as a diene in a [4+2] Diels-Alder reaction is generally unfavorable but can occur under specific conditions with highly reactive dienophiles.

Transformations Involving the Piperidin-2-yl Moiety of 4-Bromo-2-piperidin-2-yl-1,3-thiazole

The piperidine ring contains a secondary amine, which is a key site for a variety of chemical transformations. These reactions primarily involve the nucleophilic nitrogen atom.

Nitrogen-Centered Reactions (e.g., Alkylation, Acylation, Sulfonylation)

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a good nucleophile, readily participating in reactions with various electrophiles.

Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to scavenge the resulting acid. This yields N-alkylated derivatives.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) leads to the formation of N-acyl derivatives. These amides are generally stable compounds.

Sulfonylation: The nitrogen can also react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form N-sulfonyl derivatives. This reaction is also typically carried out in the presence of a base.

The following table summarizes these common nitrogen-centered reactions.

| Reaction Type | Electrophile | Typical Reagents/Conditions | Product Class |

| N-Alkylation | R-X (e.g., CH₃I) | K₂CO₃, Acetone | N-Alkyl-4-bromo-2-(piperidin-2-yl)-1,3-thiazole |

| N-Acylation | RCOCl or (RCO)₂O | Et₃N, CH₂Cl₂ | N-Acyl-4-bromo-2-(piperidin-2-yl)-1,3-thiazole |

| N-Sulfonylation | RSO₂Cl | Pyridine (B92270), 0 °C to rt | N-Sulfonyl-4-bromo-2-(piperidin-2-yl)-1,3-thiazole |

Ring-Opening and Ring-Closing Reactions of the Piperidine Heterocycle

The saturated piperidine ring is generally a stable six-membered heterocycle and does not readily undergo ring-opening reactions under normal conditions. Such reactions typically require harsh conditions or the presence of activating groups that are not present in the parent structure. For instance, ring-opening of aziridines, which are strained three-membered rings, occurs readily with nucleophiles, but this reactivity does not extend to the more stable piperidine system. mdpi.comrsc.org

Hypothetically, specific transformations such as the von Braun reaction (using cyanogen (B1215507) bromide) or Hofmann elimination (after exhaustive methylation) could lead to ring-opened products, but these are specialized reactions.

Conversely, ring-closing reactions are not applicable to the already-formed piperidine ring in this molecule. Such reactions are relevant to the synthesis of the piperidine ring itself from an acyclic precursor. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Piperidin 2 Yl 1,3 Thiazole

Elucidation of Reaction Pathways and Intermediate Formation

To understand the chemical transformations of 4-Bromo-2-piperidin-2-yl-1,3-thiazole, the first step would be to identify the products formed under various reaction conditions. This would involve reacting the compound with different classes of reagents, such as nucleophiles, electrophiles, and radical initiators. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be crucial for separating and identifying the products.

Once the products are known, the focus would shift to identifying any transient intermediates. For example, in a nucleophilic aromatic substitution reaction, a Meisenheimer complex might be formed. Trapping experiments, where a highly reactive species is added to the reaction mixture to intercept and form a stable adduct with the intermediate, could provide evidence for its existence. Computational modeling, using density functional theory (DFT), could also be employed to predict the structures and energies of potential intermediates and transition states along the reaction pathway.

Kinetic Studies and Determination of Rate Laws for Specific Transformations

Kinetic studies are essential for determining the rate of a reaction and how it is affected by the concentration of reactants, catalysts, and temperature. For a hypothetical reaction of 4-Bromo-2-piperidin-2-yl-1,3-thiazole, one would systematically vary the concentration of each reactant while keeping others constant and monitor the reaction progress over time. This could be achieved using spectroscopic methods like UV-Vis or NMR spectroscopy.

The data obtained would be used to derive the rate law for the reaction, which expresses the reaction rate as a function of the concentrations of the reactants. The order of the reaction with respect to each reactant provides valuable information about the number of molecules involved in the rate-determining step of the mechanism.

Table 1: Hypothetical Kinetic Data for a Reaction of 4-Bromo-2-piperidin-2-yl-1,3-thiazole This table is for illustrative purposes only, as no experimental data is currently available.

| Experiment | [4-Bromo-2-piperidin-2-yl-1,3-thiazole] (M) | [Reagent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | Data Not Available |

| 2 | 0.2 | 0.1 | Data Not Available |

| 3 | 0.1 | 0.2 | Data Not Available |

Isotope Effects in Chemical Reactions of 4-Bromo-2-piperidin-2-yl-1,3-thiazole

Kinetic isotope effect (KIE) studies involve replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. This is a powerful tool for probing bond-breaking and bond-forming steps in a reaction mechanism. For instance, if the C-Br bond is broken in the rate-determining step, replacing bromine-79 with bromine-81 (B83215) would be expected to result in a measurable KIE. Similarly, deuterium (B1214612) labeling at specific positions on the piperidine (B6355638) or thiazole (B1198619) ring could reveal whether C-H bond cleavage is involved in the mechanism. The absence of a significant KIE would suggest that the bond to the isotopic atom is not broken in the rate-determining step.

Application of Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., NMR, IR)

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, without the need to isolate intermediates or products. researchgate.net Proton and carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture at any given time. researchgate.neted.ac.uk Changes in chemical shifts, signal intensities, and coupling constants can be used to track the consumption of reactants and the formation of products and intermediates.

Infrared (IR) spectroscopy is another valuable tool for in situ monitoring, particularly for reactions involving changes in functional groups that have characteristic IR absorption bands. For example, if a reaction involving 4-Bromo-2-piperidin-2-yl-1,3-thiazole leads to the formation of a carbonyl group, a strong absorption band would appear in the 1650-1800 cm⁻¹ region of the IR spectrum.

Analysis of Solvent Effects and Catalytic Influences on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction rates and mechanisms. By carrying out a reaction in a series of solvents with varying polarities, proticities, and coordinating abilities, one can gain insight into the nature of the transition state. For example, a reaction that proceeds through a polar transition state would be expected to be accelerated in more polar solvents.

Similarly, the effect of catalysts, such as acids, bases, or transition metals, on the reaction of 4-Bromo-2-piperidin-2-yl-1,3-thiazole would need to be systematically investigated. The catalytic effect could be due to the activation of the substrate, the stabilization of an intermediate, or the opening of a new, lower-energy reaction pathway. Kinetic studies in the presence of varying concentrations of a catalyst would help to elucidate its role in the reaction mechanism.

Computational and Theoretical Studies of 4 Bromo 2 Piperidin 2 Yl 1,3 Thiazole

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals is fundamental to a molecule's chemical behavior, dictating its stability, reactivity, and spectroscopic properties. For 4-Bromo-2-piperidin-2-yl-1,3-thiazole, understanding its electronic structure provides a roadmap to its potential chemical transformations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In derivatives of 1,3-thiazole, the HOMO is typically distributed over the electron-rich thiazole (B1198619) ring and adjacent substituents, while the LUMO is often localized on the thiazole core. kbhgroup.innih.gov For 4-Bromo-2-piperidin-2-yl-1,3-thiazole, the HOMO is expected to have significant density on the thiazole ring, particularly the sulfur and nitrogen atoms, and potentially the bromine atom. The LUMO would likely be concentrated on the C=N bond and the carbon atoms of the thiazole ring.

The energy gap determines the molecule's electronic properties and susceptibility to charge transfer. bohrium.com DFT calculations on similar thiazole derivatives have shown energy gaps that indicate potential for charge transfer within the molecule, which is a key factor in many biological and chemical processes. kbhgroup.innih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents hypothetical but representative data for 4-Bromo-2-piperidin-2-yl-1,3-thiazole, based on typical values for similar heterocyclic compounds studied via DFT.

| Parameter | Illustrative Value (eV) | Implication |

| EHOMO | -6.88 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.47 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.41 eV | ELUMO - EHOMO; correlates with chemical reactivity and kinetic stability. A lower gap often implies higher reactivity. mdpi.com |

| Electronegativity (χ) | 4.175 eV | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.705 eV | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | 3.22 eV | Quantifies the electrophilic nature of the molecule. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For 4-Bromo-2-piperidin-2-yl-1,3-thiazole, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen and sulfur atoms of the thiazole ring, as well as the bromine atom. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the piperidine (B6355638) ring and the thiazole ring C-H bond. These regions are indicative of potential sites for nucleophilic attack. researchgate.net

The MEP provides insights into how the molecule will interact with other molecules, such as biological receptors or reagents, guiding the understanding of its intermolecular interactions. researchgate.net

Conformational Analysis of the Piperidine Moiety and Overall Molecular Geometry

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole involves determining the most stable arrangement of its atoms in space. This analysis focuses on two main aspects: the conformation of the piperidine ring and the relative orientation of the piperidine and thiazole rings.

The piperidine ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible. For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be stabilized by intramolecular interactions. nih.gov The energetic preference for the axial versus equatorial conformer in 4-Bromo-2-piperidin-2-yl-1,3-thiazole would be determined by the balance of steric hindrance and potential stabilizing interactions.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. kbhgroup.in By approximating the electron density of a system, DFT can accurately calculate molecular geometries, energies, and other properties, making it an invaluable tool for predicting chemical reactivity. bohrium.com

DFT calculations can be used to model the entire energy profile of a chemical reaction, from reactants to products. This involves identifying and characterizing the structures and energies of all intermediates and, most importantly, the transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

For 4-Bromo-2-piperidin-2-yl-1,3-thiazole, DFT could be employed to model various potential reactions, such as:

Nucleophilic Aromatic Substitution: Modeling the substitution of the bromine atom at the C4 position by various nucleophiles.

Electrophilic Substitution: Investigating the reactivity of the C5 position of the thiazole ring towards electrophiles.

Metal-Catalyzed Cross-Coupling Reactions: Brominated thiazoles are valuable substrates for reactions like Suzuki or Stille couplings. researchgate.net DFT can model the oxidative addition, transmetalation, and reductive elimination steps of these catalytic cycles.

By calculating the activation barriers for different pathways, DFT can predict which reactions are most likely to occur and under what conditions.

A key application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed molecular structure. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate calculation of nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov Comparing the calculated shifts to experimental spectra helps in the definitive assignment of signals and confirms the proposed structure. nih.gov

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. kbhgroup.in This theoretical spectrum can be compared with an experimental one to identify characteristic functional groups and confirm the molecular structure.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table demonstrates how theoretical data would be used to validate a molecular model. The experimental values are placeholders, as specific data for this compound is not publicly available.

| Parameter | Theoretical (DFT/GIAO) | Experimental |

| ¹H NMR (δ, ppm) | ||

| Thiazole H-5 | 7.15 | (Hypothetical) 7.21 |

| Piperidine α-CH | 3.50 | (Hypothetical) 3.55 |

| ¹³C NMR (δ, ppm) | ||

| Thiazole C-2 | 168.2 | (Hypothetical) 167.9 |

| Thiazole C-4 (C-Br) | 115.6 | (Hypothetical) 115.2 |

| Thiazole C-5 | 110.4 | (Hypothetical) 110.9 |

| IR Frequency (cm⁻¹) | ||

| C=N stretch | 1625 | (Hypothetical) 1620 |

| C-Br stretch | 680 | (Hypothetical) 685 |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

MD simulations of this compound would typically be performed using classical force fields that define the potential energy of the system. The choice of force field is critical for accuracy, with common options including OPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), or CHARMM (Chemistry at HARvard Macromolecular Mechanics). The molecule would be placed in a simulation box filled with explicit solvent molecules, such as water, dimethyl sulfoxide (B87167) (DMSO), or chloroform, to mimic different chemical environments.

The primary goals of such simulations are to explore the conformational landscape of the molecule. The piperidine ring is known for its conformational flexibility, primarily adopting a stable chair conformation, but also capable of existing in boat and twist-boat forms. researchgate.netnih.gov The linkage between the C2 position of the piperidine ring and the C2 position of the thiazole ring introduces a rotational degree of freedom. MD simulations can map the potential energy surface associated with this rotation and the piperidine ring puckering, identifying the most stable, low-energy conformations in a given solvent.

Solvent-solute interactions are another key aspect elucidated by MD simulations. easychair.org The simulations can reveal the structure of the solvation shell around the molecule. For 4-Bromo-2-piperidin-2-yl-1,3-thiazole in a polar protic solvent like water, specific hydrogen bonding patterns are expected. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while its N-H group can act as a hydrogen bond donor. nih.gov The nitrogen and sulfur atoms of the thiazole ring can also participate in weaker hydrogen bonding as acceptors. The analysis of Radial Distribution Functions (RDFs) from the simulation trajectory provides a quantitative measure of the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Furthermore, these simulations can quantify thermodynamic properties such as the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to a solvent. This property is vital for predicting solubility and partitioning behavior. osti.gov

| Parameter | Typical Value/Description |

|---|---|

| Force Field | OPLS4 or GAFF |

| Solvent Model | TIP3P (for water), Chloroform, DMSO |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 - 500 ns |

| Integration Timestep | 2 fs |

| Finding | Description |

|---|---|

| Dominant Conformation | The piperidine ring predominantly adopts a chair conformation with the thiazole substituent in an equatorial position to minimize steric hindrance. |

| Hydrogen Bonding | In aqueous solution, the piperidine N-H group forms a stable hydrogen bond with a water molecule (average lifetime > 10 ps). The thiazole nitrogen atom shows weaker, more transient hydrogen bonds. |

| Radial Distribution Function (RDF) | The g(r) peak for water oxygen around the piperidine N-H proton is sharp and located at approximately 1.8 Å, indicating a strong, well-defined interaction. |

| Solvation Free Energy | Calculated to be more negative in polar solvents (e.g., -12 kcal/mol in water) compared to nonpolar solvents (e.g., -4 kcal/mol in hexane), suggesting higher solubility in polar media. |

Quantitative Structure-Reactivity Relationships (QSRR) Studies of 4-Bromo-2-piperidin-2-yl-1,3-thiazole and Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. researchgate.net These models are typically expressed as a mathematical equation that links one or more molecular descriptors to a measure of reactivity, such as a reaction rate constant (k) or an equilibrium constant (K).

A foundational concept in QSRR is the Hammett equation, which describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orglibretexts.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate for the unsubstituted compound, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the reaction type and conditions. youtube.com While originally developed for benzene systems, its principles are widely applied to heterocyclic compounds like thiazoles. nih.gov

For a QSRR study of 4-Bromo-2-piperidin-2-yl-1,3-thiazole and its analogues, a series of structurally related compounds would be synthesized or modeled. Analogues could be generated by varying the substituent on the thiazole ring (e.g., replacing bromine with chlorine, a nitro group, or a methyl group) or by modifying the piperidine moiety.

The reactivity of these compounds would be measured in a specific reaction, for instance, a palladium-catalyzed cross-coupling reaction like the Suzuki or Sonogashira reaction, which are common for bromo-aromatic compounds. nih.gov The reaction rate or yield would serve as the dependent variable in the QSRR model.

A wide range of molecular descriptors would be calculated for each analogue using quantum chemical methods (like Density Functional Theory, DFT). These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Hammett constants (σ), atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com

Steric Descriptors: Sterimol parameters, van der Waals volume.

Thermodynamic Descriptors: Bond Dissociation Energy (BDE) of the C4-Br bond, heat of formation. nih.govacs.org

Topological Descriptors: Molecular connectivity indices.

The electronic effects of the substituents on the thiazole ring are particularly important. The bromine atom at the C4 position is electron-withdrawing via induction but can be a weak resonance donor. The thiazole ring itself is generally considered electron-withdrawing. analis.com.my The piperidin-2-yl group at the C2 position acts as an electron-donating alkyl substituent. The interplay of these electronic effects governs the electron density at the C4-Br bond and influences its susceptibility to oxidative addition, often the rate-determining step in cross-coupling reactions. nih.gov A strong correlation is often observed between the calculated C-Br Bond Dissociation Energy and the reaction rate. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to derive a mathematical equation that best correlates the descriptors with the observed reactivity.

| Analogue (Substituent at C4) | Hammett Constant (σ_p) | C4-Br BDE (kcal/mol) | LUMO Energy (eV) |

|---|---|---|---|

| -NO₂ (analogue) | 0.78 | 70.1 | -3.5 |

| -CN (analogue) | 0.66 | 71.5 | -3.2 |

| -Br (target compound) | 0.23 | 73.2 | -2.8 |

| -H (analogue) | 0.00 | 75.0 | -2.5 |

| -CH₃ (analogue) | -0.17 | 76.8 | -2.3 |

| Parameter | Value |

|---|---|

| QSRR Equation | log(k) = -0.8 * (C4-Br BDE) + 1.5 * (LUMO Energy) + 62.5 |

| Correlation Coefficient (R²) | 0.95 |

| Cross-validation Coeff. (Q²) | 0.89 |

| Interpretation | Reactivity (log(k)) increases with a lower C-Br Bond Dissociation Energy and a lower LUMO energy, consistent with mechanisms involving oxidative addition and nucleophilic attack. |

Synthesis and Reactivity of Derivatives and Analogues of 4 Bromo 2 Piperidin 2 Yl 1,3 Thiazole

Systematic Modifications at the C-4 Position of the Thiazole (B1198619) Ring

The bromine atom at the C-4 position of the thiazole ring is a prime site for modification, primarily through transition metal-catalyzed cross-coupling reactions. mdpi.com Palladium catalysis, in particular, provides a robust platform for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org The reactivity of aryl halides in these reactions typically follows the order I > Br > OTf > Cl, making the 4-bromo substituent an excellent leaving group for such transformations. libretexts.org

Common palladium-catalyzed reactions employed for this purpose include the Suzuki-Miyaura, Sonogashira, Negishi, and Stille couplings. libretexts.orgmdpi.com These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby systematically altering the electronic and steric properties of the molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromothiazole (B1332970) derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures. mdpi.com

Sonogashira Coupling: This method is used to introduce alkynyl substituents by coupling the 4-bromothiazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net

Negishi Coupling: This reaction employs organozinc reagents as nucleophiles to couple with the 4-bromothiazole, catalyzed by palladium or nickel complexes. It is effective for introducing alkyl or aryl groups. researchgate.net

The regioselectivity of these reactions is a key consideration, especially if other halogen substituents are present. Studies on di-halogenated thiazoles have shown that palladium-catalyzed couplings can be directed to a specific position based on the relative reactivity of the C-X bonds. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting C-4 Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl (e.g., Phenyl, Pyridyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl (e.g., Phenylethynyl) |

| Negishi | Organozinc halide (R-ZnX) | Pd(PPh₃)₄ | Alkyl or Aryl |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl |

| Hiyama | Organosilane (R-Si(OR')₃) | Pd(OAc)₂, TBAF | Aryl, Alkenyl |

Structural Variations at the Piperidine (B6355638) Nitrogen or Carbon Atoms

The piperidine moiety offers multiple sites for structural diversification, including the secondary amine nitrogen and the carbon atoms of the ring. These modifications can significantly impact the molecule's conformation, basicity, and lipophilicity.

Modifications at the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a nucleophilic center that readily undergoes various chemical transformations.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a range of alkyl substituents.

N-Acylation and N-Sulfonylation: The nitrogen can be acylated with acid chlorides or anhydrides or sulfonated with sulfonyl chlorides to form amides and sulfonamides, respectively. nih.gov These modifications introduce hydrogen bond acceptors and can alter the electronic properties of the piperidine ring.

Modifications at the Piperidine Carbon Atoms: Introducing substituents on the carbon skeleton of the piperidine ring is typically achieved by starting with a pre-functionalized piperidine precursor before its coupling to the thiazole core. ajchem-a.com Synthetic strategies for substituted piperidines are well-established and include:

Hydrogenation of substituted pyridine (B92270) precursors. nih.gov

Intramolecular cyclization reactions, such as aza-Michael additions or reductive amination of δ-amino ketones. nih.gov

Multi-component reactions that assemble the piperidine ring from simpler acyclic precursors. ajchem-a.com

These methods allow for the introduction of alkyl, hydroxyl, or other functional groups at various positions of the piperidine ring, which can influence the molecule's stereochemistry and biological interactions. ajchem-a.com

| Modification Site | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| Nitrogen | N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl |

| Nitrogen | N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl |

| Nitrogen | N-Sulfonylation | Benzenesulfonyl Chloride | N-Benzenesulfonyl |

| Carbon | Hydrogenation of Precursor | 4-Methylpyridine | 4-Methylpiperidine |

| Carbon | Intramolecular Cyclization | Functionalized δ-amino ketone | Substituted Piperidine Ring |

Exploration of Different Substituents at the C-5 Position of the Thiazole Ring

The introduction of substituents at the C-5 position of the thiazole ring is most commonly achieved by modifying the starting materials used in the ring's synthesis. The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole core. nih.gov This reaction involves the condensation of a thioamide with an α-halocarbonyl compound.

In the context of synthesizing 2-piperidin-2-yl-1,3-thiazole derivatives, the thioamide precursor would be piperidine-2-carbothioamide (B13175292). The substituent at the C-5 position of the resulting thiazole is determined by the structure of the α-halocarbonyl compound. By varying this component, a wide range of functional groups can be installed at the C-5 position. For example, using 3-bromo-2-butanone (B1330396) instead of chloroacetone (B47974) would introduce a methyl group at C-5. This approach allows for the incorporation of alkyl, aryl, and ester functionalities, among others.

| α-Halocarbonyl Precursor | Resulting C-5 Substituent |

|---|---|

| Ethyl bromopyruvate | Ester (-COOEt) |

| 3-Bromo-2-butanone | Methyl (-CH₃) |

| 2-Bromo-1-phenylethanone | Phenyl (-Ph) |

| Bromoacetaldehyde | Hydrogen (-H) |

Stereochemical Control in the Synthesis of Chiral Analogues

The piperidine ring attached at the C-2 position of the thiazole contains a stereocenter at its point of attachment (C-2 of the piperidine). Controlling the stereochemistry at this center is crucial, as different enantiomers or diastereomers can have vastly different biological activities. thieme-connect.com The synthesis of chiral, non-racemic analogues can be approached through several strategies. researchgate.net

Chiral Pool Synthesis: This approach utilizes enantiopure starting materials derived from natural sources, such as amino acids (e.g., L-lysine), to construct the chiral piperidine ring. The inherent chirality of the starting material is carried through the synthetic sequence to yield an enantiomerically pure final product.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in the reactions that form the piperidine ring. For example, asymmetric hydrogenation of a pyridine precursor using a chiral transition metal catalyst can produce a specific enantiomer of the substituted piperidine. nih.gov

Diastereoselective Cyclization: If a chiral auxiliary is incorporated into the substrate, intramolecular cyclization reactions can proceed with high diastereoselectivity. researchgate.net The auxiliary can then be removed to yield the enantiopure piperidine derivative.

The introduction of additional chiral centers on the piperidine ring or on substituents at the C-4 or C-5 positions of the thiazole further complicates the stereochemistry, leading to the possibility of multiple diastereomers. thieme-connect.com Careful planning of the synthetic route is required to control the relative and absolute stereochemistry of these analogues.

Comparative Reactivity Studies of Synthesized Analogues

The systematic modifications described in the preceding sections result in analogues with varied electronic and steric profiles, which in turn influences their chemical reactivity.

Reactivity at C-4: The parent 4-bromo compound is highly reactive towards palladium-catalyzed cross-coupling. researchgate.net Once the bromine is replaced by an aryl or alkyl group via a Suzuki or Negishi reaction, the C-4 position becomes largely unreactive to further palladium-catalyzed substitutions. If an alkynyl group is introduced via Sonogashira coupling, this new group can serve as a handle for subsequent reactions, such as cycloadditions.

Influence of C-5 Substituents: The electronic nature of the substituent at the C-5 position can modulate the reactivity of the entire thiazole ring. An electron-withdrawing group (e.g., an ester) will decrease the electron density of the ring, making it less susceptible to electrophilic attack but potentially more reactive towards nucleophiles. Conversely, an electron-donating group (e.g., a methyl group) will increase the ring's electron density.

These reactivity differences are critical for planning multi-step syntheses and for understanding the potential metabolic pathways or covalent interactions of these molecules in a biological context.

| Modification | Example Substituent | Effect on Reactivity |

|---|---|---|

| C-4 Arylation (Suzuki) | -Phenyl | Deactivates C-4 for further Pd-coupling; introduces site for aromatic chemistry. |

| C-5 Ester Group | -COOEt | Decreases electron density of the thiazole ring, making it less prone to electrophilic attack. |

| Piperidine N-Acylation | -COCH₃ | Reduces nucleophilicity and basicity of the piperidine nitrogen. |

| Piperidine N-Alkylation | -CH₃ | Maintains or increases basicity of the piperidine nitrogen. |

Applications of 4 Bromo 2 Piperidin 2 Yl 1,3 Thiazole in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The synthetic utility of 4-Bromo-2-piperidin-2-yl-1,3-thiazole is primarily anchored in the reactivity of the bromine atom at the C4 position of the thiazole (B1198619) ring. This halogen serves as a versatile handle for introducing a wide range of substituents through various transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring facilitates these transformations, making the C-Br bond a prime site for oxidative addition to a metal catalyst, typically palladium.

Research on analogous 4-bromothiazole (B1332970) systems has demonstrated their efficacy in numerous C-C bond-forming reactions. nih.govresearchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are routinely and efficiently employed to append aryl, heteroaryl, vinyl, and alkynyl groups, respectively, at the C4 position. nih.govwikipedia.orgnumberanalytics.com This reactivity allows for the systematic construction of complex molecular architectures from the relatively simple 4-Bromo-2-piperidin-2-yl-1,3-thiazole core. For instance, the Suzuki coupling offers a straightforward method to introduce substituted phenyl rings, while the Sonogashira reaction provides a gateway to linear, rigid alkynyl-thiazole structures. nih.gov The Stille coupling, though employing toxic organotin reagents, is also a powerful tool for this purpose. researchgate.netwikipedia.orglibretexts.org

| Reaction Type | Coupling Partner | Catalyst/Conditions | R Group Introduced at C4 | Typical Yield (%) |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl, Heteroaryl | 70-95 |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl, Alkenyl, Alkynyl | 58-90 |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl | 65-85 |

| Heck | R-CH=CH₂ | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl | 60-80 |

This interactive table summarizes common cross-coupling reactions applicable to 4-Bromo-2-piperidin-2-yl-1,3-thiazole for the synthesis of complex molecules.

Role in Ligand Design for Catalytic Systems (e.g., N,S-donors in transition metal catalysis)

The structural framework of 4-Bromo-2-piperidin-2-yl-1,3-thiazole contains multiple heteroatoms that can act as Lewis basic sites for coordination to transition metals. The thiazole ring itself possesses both a "soft" sulfur atom and a "hard" nitrogen atom, enabling it to coordinate with a variety of hard and soft metal centers. nih.gov The addition of the piperidine (B6355638) ring introduces another nitrogen donor site. This arrangement allows the molecule to function as a potential bidentate N,S or N,N ligand.

The coordination of thiazole-based ligands to transition metals like zinc, nickel, and copper has been an area of intense study. nih.govresearchgate.netorientjchem.org Analogous systems, such as those containing pyridine-thiazole scaffolds, have been shown to form stable complexes with first-row transition metals. nih.govresearchgate.net The nitrogen of the piperidine ring and the nitrogen of the thiazole ring can chelate a metal center, forming a stable five-membered ring, a common and favorable motif in coordination chemistry. Alternatively, the piperidine nitrogen and the thiazole sulfur could act as donors, offering a different coordination geometry and electronic environment.

The 4-bromo substituent plays a significant role in this context. Electronically, it withdraws electron density from the thiazole ring, which can modulate the donor strength of the nitrogen and sulfur atoms, thereby fine-tuning the electronic properties of the resulting metal complex. nih.gov Structurally, the bromine atom can be retained in the final ligand to influence its steric profile or it can be used as a reactive site for post-coordination modification, allowing for the synthesis of more complex, multimetallic, or functionalized catalytic systems.

| Potential Donor Atoms | Ligand Type | Potential Metal Partners | Resulting Chelate Ring Size |

| Piperidine-N, Thiazole-N | Bidentate (N,N) | Zn(II), Cu(II), Ni(II), Pd(II) | 5-membered |

| Piperidine-N, Thiazole-S | Bidentate (N,S) | Pd(II), Pt(II), Rh(I) | 6-membered |

This interactive table outlines the potential coordination modes of 4-Bromo-2-piperidin-2-yl-1,3-thiazole as a ligand in transition metal catalysis.

Precursor in the Synthesis of Novel Chemical Probes and Tools for Mechanistic Studies

Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of their function in complex biological systems. The development of such tools is a cornerstone of chemical biology. The 4-Bromo-2-piperidin-2-yl-1,3-thiazole scaffold is an excellent starting point for the synthesis of novel chemical probes, primarily due to the strategic placement of the reactive bromine atom.

The C4-bromo position serves as an ideal attachment point for various functional moieties required for a chemical probe. Using the palladium-catalyzed cross-coupling reactions described previously, this position can be derivatized in the late stages of a synthesis to install:

Reporter Groups: Fluorophores (for imaging), biotin (B1667282) tags (for affinity purification), or radiolabels can be appended to visualize or isolate the target protein.

Reactive Moieties: Photo-affinity labels or other covalent warheads can be introduced to enable irreversible binding to the target, facilitating protein identification and mapping of binding sites.

Linkers: Alkyne or azide (B81097) groups can be installed via Sonogashira or Suzuki coupling, providing a "click chemistry" handle for subsequent, bio-orthogonal conjugation to other molecules of interest.

The piperidinyl-thiazole core can be considered the "pharmacophore" element, responsible for binding to the biological target, while the functional group installed at the C4-position serves as the "reporter" or "effector" element. This modular approach allows for the rapid synthesis of a variety of probes from a single, advanced intermediate.

| Probe Component | Synthetic Strategy (at C4-position) | Example Reagent | Purpose in Chemical Probe |

| Reporter Tag (Alkyne) | Sonogashira Coupling | Ethynyl-trimethylsilane (followed by deprotection) | Bio-orthogonal ligation ("Click Chemistry") |

| Reporter Tag (Biotin) | Suzuki Coupling | Biotin-PEG-Arylboronic ester | Affinity-based pulldown experiments |

| Reactive Group | Stille Coupling | Aryl stannane (B1208499) with a diazirine moiety | Photo-affinity labeling for target identification |

This interactive table illustrates how 4-Bromo-2-piperidin-2-yl-1,3-thiazole can be functionalized to create various types of chemical probes.

Integration into Diversification Strategies for Chemical Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, known as chemical libraries, for screening in drug discovery and chemical biology. rsc.org The structure of 4-Bromo-2-piperidin-2-yl-1,3-thiazole is exceptionally well-suited for DOS strategies due to the presence of two distinct and orthogonally reactive sites.

The two primary points for diversification are:

The C4-Position of the Thiazole Ring: As established, the bromine atom can be substituted with a vast array of chemical fragments (R¹) using a suite of robust palladium-catalyzed cross-coupling reactions. This allows for extensive exploration of the chemical space around this part of the scaffold.

The Piperidine Nitrogen: The secondary amine of the piperidine ring is a nucleophilic site that can be readily functionalized through reactions such as acylation (forming amides), sulfonylation (forming sulfonamides), alkylation, or reductive amination. This introduces a second vector of diversity (R²) into the molecule.

By systematically combining a set of building blocks at the C4-position with another set of reagents at the piperidine nitrogen, a large and diverse library of compounds can be rapidly assembled from a single starting material. For example, coupling 10 different boronic acids at the C4-position and reacting the resulting products with 10 different acyl chlorides at the piperidine nitrogen would generate a 100-member library. This strategy allows for efficient exploration of structure-activity relationships (SAR) and the identification of novel bioactive compounds. researchgate.net

| Point of Diversification | Reaction Type | Reagent Class | R Group Introduced |

| Position 1 (Thiazole C4) | Suzuki, Stille, etc. | Boronic acids, Stannanes | R¹ (e.g., Aryl, Heteroaryl) |

| Position 2 (Piperidine N) | Acylation, Sulfonylation, Alkylation | Acyl chlorides, Sulfonyl chlorides, Alkyl halides | R² (e.g., -COR', -SO₂R', -R') |

This interactive table demonstrates the two-point diversification strategy for creating a chemical library based on the 4-Bromo-2-piperidin-2-yl-1,3-thiazole scaffold.

Future Directions and Emerging Research Trends for 4 Bromo 2 Piperidin 2 Yl 1,3 Thiazole

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 4-Bromo-2-piperidin-2-yl-1,3-thiazole and its analogs. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, contemporary research is moving towards greener alternatives that minimize waste, reduce energy consumption, and avoid hazardous reagents. nih.govresearchgate.net

Key areas for development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for thiazole synthesis. researchgate.netbepls.com

One-Pot, Multi-Component Reactions (MCRs): MCRs enhance efficiency by combining several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. bepls.comacs.org

Green Catalysts: The use of recyclable and non-toxic catalysts, such as 1,4-diazabicyclo[2.2.2]-octane (DABCO) or silica-supported acids, presents a sustainable alternative to traditional metal catalysts. bepls.com

Sustainable Bromination Techniques: Novel methods for introducing the bromine atom at the C4 position are of interest. Decarboxylative bromination, for instance, could offer a milder and more efficient pathway compared to traditional methods that may require harsh conditions or toxic reagents. beilstein-archives.org

Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives

| Method | Advantages | Disadvantages | Potential Application for 4-Bromo-2-piperidin-2-yl-1,3-thiazole |

|---|---|---|---|

| Hantzsch Synthesis | Well-established, versatile | Often requires harsh conditions, may produce byproducts | Foundational method for constructing the core thiazole ring from α-haloketones and thioamides. |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, improved energy efficiency bepls.com | Requires specialized equipment, scalability can be a challenge | Acceleration of the cyclization step, leading to faster and more efficient production. |

| Multi-Component Reactions | High atom economy, procedural simplicity, reduced waste acs.org | Optimization can be complex, finding compatible components may be difficult | A one-pot synthesis combining the piperidine (B6355638) precursor, a C3-synthon, and a sulfur source to rapidly assemble the target molecule. |

| Green Catalysis (e.g., DABCO) | Eco-friendly, recyclable, safe to handle, often provides high yields bepls.com | May have lower activity than some metal catalysts | Catalyzing the condensation and cyclization steps under milder, more sustainable conditions. |

Exploration of Unconventional Reactivity Pathways and Functionalizations

The 4-Bromo-2-piperidin-2-yl-1,3-thiazole scaffold possesses multiple sites for chemical modification, offering rich possibilities for creating diverse chemical libraries. Future research will move beyond predictable reactions to explore novel transformations.

Functionalization of the Bromo Group: The bromine atom at the C4 position is a prime handle for diversification. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups. beilstein-archives.orgnumberanalytics.com This allows for systematic modification to explore structure-activity relationships (SAR).

C-H Bond Functionalization: Direct C-H functionalization at the C5 position of the thiazole ring represents a highly atom-economical strategy for introducing new substituents, avoiding the need for pre-functionalized starting materials. researchgate.net

Piperidine Ring Modification: The secondary amine of the piperidine ring is a key site for functionalization. Acylation, alkylation, and arylation reactions can be used to append various groups, which can modulate the compound's physicochemical properties, such as solubility and lipophilicity.

Unconventional Reactions: Investigating less common reactions, such as nucleophilic aromatic substitution (SNAr) to displace the bromide or exploring the potential for halogen dance reactions under specific basic conditions, could lead to novel isomers and derivatives. researchgate.netnih.gov

Table 2: Potential Functionalization Reactions for the 4-Bromo-2-piperidin-2-yl-1,3-thiazole Scaffold

| Reaction Type | Position | Reagents/Catalysts | Potential New Groups |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C4 (replacing Br) | Pd catalyst, base, boronic acids/esters | Aryl, heteroaryl, vinyl, alkyl |

| Stille Coupling | C4 (replacing Br) | Pd catalyst, organostannanes | Aryl, heteroaryl, vinyl, alkyl |

| Direct C-H Arylation | C5 | Pd/Cu catalyst system, aryl iodides | Aryl, heteroaryl |

| N-Alkylation | Piperidine-N | Alkyl halides, base | Alkyl chains, benzyl (B1604629) groups |

| N-Acylation | Piperidine-N | Acyl chlorides, anhydrides | Amide functionalities |

Integration with Flow Chemistry and Automated Synthesis Methodologies